molecular formula C19H18ClN3O3S B2596821 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422528-63-0

3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B2596821
CAS No.: 422528-63-0
M. Wt: 403.88
InChI Key: GISXATNOLIPMBT-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a synthetic compound based on the quinazolinone scaffold, a structure of significant interest in medicinal and pesticide research due to its diverse biological activities . This specific molecule features a 4-chlorophenylmethyl group at the 3-position and a 2-methoxyethyl carboxamide side chain at the 7-position of the quinazolinone core, which is further characterized by a sulfanylidene (thioxo) group at the 2-position. Quinazolinone derivatives are extensively investigated for their potential pharmacological and agrochemical properties. Scientific literature reports that compounds within this class exhibit a range of bioactivities, including antifungal and antibacterial effects, making them valuable scaffolds in the search for new anti-infective agents . The presence of specific substituents, such as halogen atoms (e.g., chlorine on the phenyl ring) and the nature of the group at the 3-position, are known to be critical for enhancing these biological activities . The structural features of this compound suggest it is a relevant candidate for inclusion in high-throughput screening libraries aimed at discovering new enzyme inhibitors or bioactive molecules. The product is provided for non-human research use only and is not intended for diagnostic, therapeutic, or veterinary applications. Researchers are encouraged to consult the safety data sheet and handle the compound appropriately in a controlled laboratory setting.

Properties

CAS No.

422528-63-0

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.88

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C19H18ClN3O3S/c1-26-9-8-21-17(24)13-4-7-15-16(10-13)22-19(27)23(18(15)25)11-12-2-5-14(20)6-3-12/h2-7,10H,8-9,11H2,1H3,(H,21,24)(H,22,27)

InChI Key

GISXATNOLIPMBT-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazoline core, followed by the introduction of the chlorophenyl and methoxyethyl groups. Key steps may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the quinazoline core is reacted with a chlorobenzyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Methoxyethyl Group: This can be accomplished through nucleophilic substitution reactions, where the quinazoline intermediate is treated with a methoxyethyl halide under basic conditions.

    Formation of the Sulfanylidene Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the quinazoline core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, dimethyl sulfoxide).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This antimicrobial action is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Antioxidant Activity

Research into the antioxidant properties of this compound has revealed that it possesses significant radical scavenging abilities. In assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), it demonstrated a capacity to neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Neuroprotective Effects

Emerging studies indicate that quinazoline derivatives may also offer neuroprotective benefits. The compound's ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative disorders like Alzheimer's disease. Its influence on pathways associated with neuroinflammation is an area of ongoing research .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide against human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics. Mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents. The study highlighted its mechanism involving disruption of bacterial cell wall synthesis and function .

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The presence of the chlorophenyl and methoxyethyl groups enhances its binding affinity and specificity, while the sulfanylidene group may participate in redox reactions, further influencing its biological effects.

Comparison with Similar Compounds

Key Observations:

  • Carboxamide Substituents : The 2-methoxyethyl group in the target compound likely balances solubility and steric effects compared to the 4-methylpiperidinylpropyl group in , which shows reduced potency (IC50 = 1100 nM).
  • Sulfanyl/Sulfanylidene Groups : The sulfanylidene in the target compound may offer redox stability over sulfanyl moieties in , which are prone to oxidation.
  • 4-Chlorophenyl Group : A conserved feature across analogs, suggesting its critical role in target engagement .

Pharmacological Implications

  • Calcium Channel Modulation : The analog in shows T-type calcium channel inhibition, suggesting the target compound may share this activity, albeit with potency influenced by its carboxamide substituent.

Biological Activity

The compound 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and antioxidant activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H18ClN3O3SC_{16}H_{18}ClN_{3}O_{3}S, with a molecular weight of approximately 367.85 g/mol. The presence of the 4-chlorophenyl and methoxyethyl groups contributes to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.

Antibacterial Activity

Numerous studies have reported the antibacterial effects of quinazoline derivatives. The compound was evaluated against various bacterial strains, demonstrating significant activity:

Bacterial Strain Zone of Inhibition (cm) Reference
Bacillus subtilis1.4
Proteus vulgaris1.1
Salmonella typhiModerate
E. coliWeak

The results indicate that this compound exhibits moderate to strong antibacterial activity, particularly against Gram-positive bacteria.

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. The results indicated that it possesses moderate antioxidant activity, which is critical for preventing oxidative stress-related diseases:

Concentration (µg/mL) Scavenging Activity (%)
10016.88
40041.16

These findings suggest that while the compound has some ability to scavenge free radicals, it may not be as potent as other known antioxidants.

Mechanistic Studies

Docking studies have provided insights into the interactions between this compound and various biological targets. For instance, binding affinity studies with bovine serum albumin (BSA) revealed significant interactions, suggesting potential pharmacokinetic advantages in drug formulation.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of quinazoline derivatives highlighted that compounds similar to the one exhibited strong antibacterial properties against Bacillus subtilis and Proteus vulgaris, supporting its potential use in treating bacterial infections .
  • Inhibition of Urease : Another study reported that related quinazoline compounds displayed strong inhibitory activity against urease, an enzyme involved in several pathogenic mechanisms .

Q & A

Basic: What synthetic methodologies are recommended for constructing the quinazoline core with a sulfanylidene moiety?

Answer:
The quinazoline scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives with urea or thiourea. For the sulfanylidene group (C=S), thiourea or Lawesson’s reagent is used to introduce the thione functionality . Key steps include:

  • Step 1: Formation of 4-oxo-1H-quinazoline via cyclization of methyl 2-aminobenzoate with urea under acidic conditions.
  • Step 2: Sulfur insertion using thiourea in DMF at 120°C to yield the 2-sulfanylidene derivative.
  • Step 3: Alkylation of the 4-chlorophenylmethyl group via nucleophilic substitution with 4-chlorobenzyl chloride .
  • Step 4: Amide coupling at position 7 using HATU/DIPEA with 2-methoxyethylamine .

Validation: Monitor intermediates via LC-MS and confirm regioselectivity with 1H^1H-NMR (e.g., δ 8.2–8.5 ppm for quinazoline protons) .

Advanced: How can computational modeling optimize the compound’s solubility while retaining kinase inhibitory activity?

Answer:
Use molecular dynamics (MD) simulations to assess the impact of substituents on solubility:

  • Hydrophilic Modifications: Replace the 2-methoxyethyl group with a PEGylated chain to enhance aqueous solubility. Validate via logP calculations (e.g., reduce ClogP from 3.8 to 2.5) .
  • Salt Formation: Screen counterions (e.g., HCl, sodium citrate) using pH-solubility profiles.
  • Retention of Activity: Perform docking studies (AutoDock Vina) to ensure modified groups do not disrupt hydrogen bonding with kinase ATP-binding pockets (e.g., interactions with hinge region residues like Met793 in EGFR) .

Data Contradiction Note: If solubility improvements reduce potency, prioritize substituents at non-critical positions (e.g., para-substitutions on the chlorophenyl group) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • HPLC-PDA: Use a C18 column (ACN/water gradient) to assess purity (>98% at 254 nm).
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+^+ (expected m/z: ~458.08).
  • NMR: Key signals include:
    • δ 2.8–3.2 ppm (methylene protons from 4-chlorophenylmethyl).
    • δ 3.4–3.6 ppm (methoxyethyl -OCH2_2CH2_2OCH3_3).
    • δ 10.2 ppm (sulfanylidene proton) .
  • X-ray Crystallography: Resolve crystal packing and confirm tautomeric form of the sulfanylidene group (enol vs. keto) .

Advanced: How to resolve discrepancies in IC50_{50}50​ values across kinase inhibition assays?

Answer:
Discrepancies may arise from assay conditions or off-target effects. Mitigate via:

  • Assay Standardization: Use consistent ATP concentrations (e.g., 10 µM for EGFR) and pre-incubate compounds for 30 min.
  • Orthogonal Assays: Validate with TR-FRET (e.g., LanthaScreen™) and cellular proliferation (MTT assay in A549 cells).
  • Kinase Profiling: Screen against a panel of 468 kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .
  • Data Normalization: Include staurosporine as a positive control and correct for DMSO solvent effects .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

  • Temperature: Store at -20°C in amber vials to avoid photodegradation.
  • Solubility: Prepare stock solutions in DMSO (10 mM) and aliquot to prevent freeze-thaw cycles.
  • Stability Monitoring: Perform accelerated stability testing (40°C/75% RH for 14 days) with HPLC to detect degradation products (e.g., hydrolysis of the carboxamide group) .

Advanced: How to design SAR studies for improving metabolic stability?

Answer:

  • Metabolic Hotspot Identification: Incubate with human liver microsomes (HLMs) and identify metabolites via UPLC-QTOF (e.g., oxidation at the methoxyethyl group).
  • Structural Modifications:
    • Replace methoxyethyl with a cyclopropylmethoxy group to block CYP3A4-mediated oxidation.
    • Introduce deuterium at labile positions (e.g., C-D bonds in methyl groups).
  • In Vivo Validation: Assess pharmacokinetics in Sprague-Dawley rats (oral bioavailability >30%) .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE: Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation of DMSO solutions.
  • Spill Management: Neutralize with 5% sodium bicarbonate and adsorb with vermiculite.
  • First Aid: For skin contact, wash with 10% ethanol/water (v/v) to dissolve residual compound .

Advanced: Can this compound serve as a covalent inhibitor via the sulfanylidene group?

Answer:
The sulfanylidene group (C=S) is not inherently electrophilic, but it can act as a Michael acceptor if tautomerized to a thiolactam.

  • Tautomer Analysis: Use 13C^{13}C-NMR (δ ~180 ppm for C=S) to confirm dominant tautomer.
  • Cysteine Targeting: Screen against cysteine-rich kinases (e.g., BTK) via irreversible inhibition assays with iodoacetamide competition .

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